molecular formula C11H7ClO4S B2526859 (2E)-3-(3-chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acid CAS No. 854137-60-3

(2E)-3-(3-chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acid

Cat. No. B2526859
CAS RN: 854137-60-3
M. Wt: 270.68
InChI Key: PESVIVSVXAOIEM-UHFFFAOYSA-N
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Description

The compound "(2E)-3-(3-chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acid" is a derivative of acrylic acid with a benzothiophene moiety that has been substituted with a chlorine atom and a sulfoxide group. This structure suggests potential biological activity, which could be explored for antimicrobial or antiallergic applications, as seen in similar compounds studied in the provided papers.

Synthesis Analysis

The synthesis of related compounds has been reported, such as the 3-(5-nitro-2-thienyl) acrylic acid, which was synthesized from 2-thiophenecarboxaldehyde. This process involved direct nitration, avoiding the need for a diacetate intermediate . Similarly, the synthesis of (2E)-3-(2-thienyl)acrylic acid-benzene-1,2-diamine was achieved by reacting 1,2-diaminobenzene with 3-(2-thienyl)acrylic acid in a dioxane solution . These methods could potentially be adapted for the synthesis of "(2E)-3-(3-chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acid" by introducing appropriate substituents at the right stages of the synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using crystallography. For instance, the crystal structure of (2E)-3-(2-thienyl)acrylic acid-benzene-1,2-diamine was determined to be orthorhombic with specific cell dimensions and stabilized by intermolecular hydrogen-bonding interactions . This information is valuable for understanding how the substitution of different groups might affect the overall molecular conformation and stability of the compound .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through the formation of amide and ester derivatives by condensation with amines, alcohols, or phenols . Additionally, bromination reactions have been performed to obtain brominated ester derivatives . These reactions indicate that the compound of interest may also undergo various chemical transformations, which could be useful in modifying its biological activity or physicochemical properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(2E)-3-(3-chloro-1,1-dioxido-1-benzothien-2-yl)acrylic acid" are not detailed in the provided papers, the properties of structurally related compounds have been studied. For example, the crystal packing and hydrogen bonding interactions play a significant role in the stability and solubility of these compounds . The presence of electron-withdrawing or electron-donating substituents, such as nitro groups or chlorine atoms, can significantly influence the acidity, reactivity, and potential biological activity of the acrylic acid derivatives .

Scientific Research Applications

1. Polymerization and Material Science

Acrylic acid derivatives are widely used in polymerization to produce polyacrylic acid (PAA) and its copolymers, which are valuable in producing superabsorbent polymers, water treatment chemicals, and adhesives. For instance, plasma polymerization of acrylic acid has been explored for biomedical applications, offering a method to create thin films with specific surface chemistries useful for promoting cell adhesion and proliferation (Rim Bitar, P. Cools, N. De Geyter, R. Morent, 2018) source.

2. Bioactive Materials

Acrylic acid and its derivatives have been studied for their potential to create bioactive and biocompatible materials. These materials could be used in tissue engineering, drug delivery systems, and as coatings for medical devices to improve their integration with biological tissues. The work on surface functionalization and patterning techniques demonstrates the application of acrylic acid plasma polymerization in designing interfaces for biomedical and biosensor applications (F. Brétagnol, A. Valsesia, G. Ceccone, P. Colpo, D. Gilliland, L. Ceriotti, M. Hasiwa, F. Rossi, 2006) source.

3. Environmental Applications

The application of acrylic acid derivatives in environmental science, especially in water treatment and purification, highlights their utility in forming hydrogels and superabsorbent polymers capable of efficiently removing contaminants from water. The radiation synthesis of copolymeric hydrogels for adsorption and separation purposes illustrates the environmental relevance of these compounds (O. Güven, M. Şen, E. Karadağ, Dursun Saraydın, 1999) source.

4. Anticarcinogenic and Biomedical Potential

Research on organotin(IV) complexes with acrylates shows the anticarcinogenic potential of these compounds. The review on the anticarcinogenicity and toxicity of organotin(IV) complexes highlights the biomedical relevance of acrylates in developing therapeutic agents (Saqib Ali, S. Shahzadi, Imtiaz-ud-Din., 2018) source.

properties

IUPAC Name

(E)-3-(3-chloro-1,1-dioxo-1-benzothiophen-2-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO4S/c12-11-7-3-1-2-4-8(7)17(15,16)9(11)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESVIVSVXAOIEM-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2(=O)=O)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2(=O)=O)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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